lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C7H4ClN3O2.Li and a molecular weight of 204.52 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the reaction of 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as reaction time, temperature, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorine atom in the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced analogs, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Lithium 7-chloroimidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
Lithium 7-chloroimidazo[1,2-a]pyrazine-3-carboxylate: This compound features a pyrazine ring in place of the pyrimidine ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
lithium;7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-11-4(6(12)13)3-9-7(11)10-5;/h1-3H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLEGQEPZKEAN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=CN=C2N=C1Cl)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClLiN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.